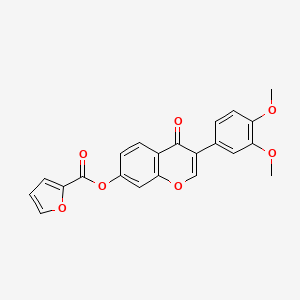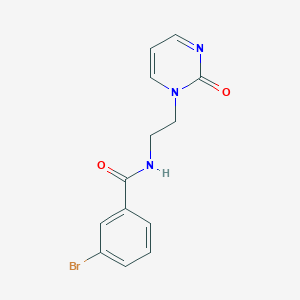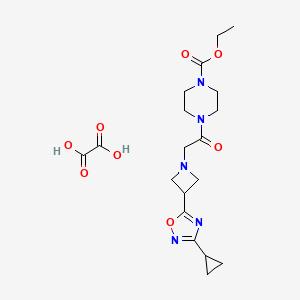
(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that belongs to the family of amides. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicine and chemistry.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that the compound may inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. This mechanism has been observed in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor and antifungal activities, the compound has been reported to exhibit anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is its potential as a lead compound for drug development. The compound has been shown to exhibit activity against various disease targets, and its structure can be modified to improve its potency and selectivity. However, one limitation of (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the research on (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and fungal infections. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its effects on cells and enzymes. Additionally, further research can be conducted to optimize the synthesis method of (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide, to improve its yield and purity.
Synthesis Methods
The synthesis method of (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide involves the reaction of furan-2-carbaldehyde, 4-methoxyaniline, and malononitrile in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyanoethylation reaction, to yield the desired product. This synthesis method has been reported in various scientific publications and has been optimized for high yield and purity.
Scientific Research Applications
(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit antitumor activity, and it has been proposed as a potential candidate for cancer therapy. Additionally, (Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide has been investigated for its potential as an antifungal agent, as it has been shown to inhibit the growth of various fungal strains.
properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-13-6-4-12(5-7-13)17-15(18)11(10-16)9-14-3-2-8-20-14/h2-9H,1H3,(H,17,18)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHUHARULIQCQ-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2829294.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)
![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829300.png)
![N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2829302.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2829303.png)
![6-Cyclopropyl-2-[[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2829304.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2829306.png)



![5-(methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829312.png)